molecular formula C20H21FN2O2S B2676002 (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone CAS No. 851864-95-4

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone

Cat. No.: B2676002
CAS No.: 851864-95-4
M. Wt: 372.46
InChI Key: AFQUWKLGPMGFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone is a synthetic organic compound featuring a 4,5-dihydro-1H-imidazole core structure linked via a methanone group to a 4-isopropoxyphenyl aromatic system and via a thioether bridge to a 3-fluorobenzyl group. This specific molecular architecture, characterized by its heterocyclic imidazoline ring and strategically placed fluorine and isopropoxy substituents, is designed for high lipophilicity and enhanced binding affinity in biochemical interactions. It is supplied strictly for non-human research applications. Compounds within this class are of significant interest in medicinal chemistry and pharmacology research, particularly as potential inhibitors of voltage-gated sodium channels (NaVs) . NaV 1.8, a channel primarily expressed in the peripheral nervous system's sensory neurons, is a validated target for pain management research, as it mediates action potential firing in nociceptors and is implicated in neuropathic and inflammatory pain states . As a research chemical, this compound enables scientists to explore the structure-activity relationships of heterocyclic compounds in modulating ion channel function and to investigate novel mechanisms for managing chronic pain conditions . Furthermore, the incorporation of the 4-isopropoxyphenyl group is a feature known to influence the compound's metabolic stability and overall pharmacokinetic profile, making it a valuable tool for in vitro and in vivo preclinical studies . Researchers utilize this complex molecule as a key synthon for developing new pharmacologically active agents and as a chemical probe to study signal transduction pathways involved in neuronal excitability . This product is For Research Use Only. Not for human or veterinary therapeutic or diagnostic use.

Properties

IUPAC Name

[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2S/c1-14(2)25-18-8-6-16(7-9-18)19(24)23-11-10-22-20(23)26-13-15-4-3-5-17(21)12-15/h3-9,12,14H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQUWKLGPMGFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone is a complex organic molecule notable for its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features several key structural motifs:

  • Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis and as a component of many pharmaceuticals.
  • Thioether Group : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Fluorobenzyl Moiety : The presence of fluorine can enhance metabolic stability and alter electronic properties, potentially impacting biological interactions.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The imidazole ring may interact with metal ions or heme groups in enzymes, inhibiting their activity.
  • Receptor Modulation : It could bind to specific receptors, altering signaling pathways within cells.

Biological Activity Data

Biological ActivityObserved EffectsReferences
Antitumor ActivityInhibits cell proliferation in various cancer cell lines
Antimicrobial ActivityEffective against multiple bacterial strains
Anticonvulsant PropertiesDemonstrated protective effects in animal models

Case Studies and Research Findings

  • Antitumor Activity : Research has shown that derivatives of imidazole compounds can exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds similar to the target molecule showed IC50 values indicating strong inhibition of cell growth in human glioblastoma and melanoma models, suggesting that modifications to the imidazole structure can enhance potency ( ).
  • Antimicrobial Studies : The compound has been tested against various pathogens, demonstrating effective minimum inhibitory concentrations (MICs) against strains such as E. coli and K. pneumoniae. These findings suggest that the thioether and imidazole functionalities contribute to its antimicrobial properties ( ).
  • Anticonvulsant Effects : In vivo studies have indicated that related compounds exhibit anticonvulsant properties by modulating neurotransmitter release or receptor activity, which could be a pathway for the target compound as well ( ).

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • The presence of the fluorobenzyl group enhances metabolic stability.
  • The imidazole ring's position and substituents significantly affect binding affinity and biological activity.
  • Variations in the isopropoxyphenyl moiety can lead to different pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in the aryl methanone group and benzylthio substituents, influencing physicochemical and biological properties. A comparative analysis is provided below:

Compound Name Aryl Group Benzylthio Substituent Key Features Reference
Target Compound 4-isopropoxyphenyl 3-fluorobenzyl Bulky alkoxy, moderate lipophilicity -
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone 4-nitrophenyl 3-(trifluoromethyl)benzyl Electron-withdrawing nitro group, high polarity
(4-Ethoxyphenyl){2-[(4-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone 4-ethoxyphenyl 4-fluorobenzyl Smaller alkoxy, para-fluorine substitution
(4-Ethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone 4-ethoxyphenyl 3-fluorobenzyl Ethoxy vs. isopropoxy comparison

Key Observations :

  • Aryl Group Impact : The 4-isopropoxyphenyl group in the target compound enhances lipophilicity compared to 4-nitrophenyl (polar) and 4-ethoxyphenyl (less bulky) analogs. This may improve membrane permeability .

Comparative Yields :

  • reports yields of 40–95% for imidazole derivatives, depending on substituent reactivity .
  • The target compound’s synthesis would likely follow similar steps, with yields influenced by the steric hindrance of the isopropoxy group.

Physicochemical and Structural Properties

Crystallography and Conformational Analysis
  • Software : SHELXL () is widely used for refining crystal structures of imidazole derivatives .
  • Planarity : The dihydroimidazole core is planar, while substituents like 3-fluorobenzyl may introduce torsional angles, as seen in isostructural analogs ().
  • Solubility : The nitro group in ’s compound reduces solubility, whereas the isopropoxy group in the target compound balances lipophilicity and solubility .
Electronic Effects

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